molecular formula C8H6N4O3 B8498837 Methyl 5-(azidocarbonyl)pyridine-2-carboxylate CAS No. 67516-01-2

Methyl 5-(azidocarbonyl)pyridine-2-carboxylate

Cat. No. B8498837
Key on ui cas rn: 67516-01-2
M. Wt: 206.16 g/mol
InChI Key: HXNLGSFFICDPCV-UHFFFAOYSA-N
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Patent
US07576082B2

Procedure details

To a solution of pyridine-2,5-dicarboxylic acid-2-methyl ester (0.5 g, 2.76 mmol)) (from Example 83a supra) at −10° C. in acetone (9.16 mL) was added triethylamine (0.385 mL, 2.76 mmol) (Aldrich), followed by the addition of ethyl chloroformate (0.265 mL, 2.76 mmol). (Aldrich). After the mixture was stirred at −10° C. for 30 minutes, an aqueous solution of sodium azide (0.53 g, 8.28 mmol) in water (10 mL) was added. The mixture was warmed up and stirred at room temperature for 1 hour, then concentrated to half volume, extracted with dichlormethane. The combined organic layer was washed with water, brine, dried over MgSO4 and concentrated to give 5-azidocarbonyl-pyridine-2-carboxylic acid methyl ester as a white solid (Yield 0.47 g, 83%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.385 mL
Type
reactant
Reaction Step One
Quantity
9.16 mL
Type
solvent
Reaction Step One
Quantity
0.265 mL
Type
reactant
Reaction Step Two
Quantity
0.53 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([OH:13])=O)=[CH:7][N:6]=1)=[O:4].C(N(CC)CC)C.ClC(OCC)=O.[N-:27]=[N+:28]=[N-:29].[Na+]>CC(C)=O.O>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([N:27]=[N+:28]=[N-:29])=[O:13])=[CH:7][N:6]=1)=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1)C(=O)O
Name
Quantity
0.385 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
9.16 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.265 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
0.53 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After the mixture was stirred at −10° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed up
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to half volume
EXTRACTION
Type
EXTRACTION
Details
extracted with dichlormethane
WASH
Type
WASH
Details
The combined organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C1=NC=C(C=C1)C(=O)N=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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